2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. This compound is known for its high fluorescence quantum yield, photostability, and versatility in various applications, including biological imaging and chemical sensing.
Properties
Molecular Formula |
C20H21BF2N2O |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H21BF2N2O/c1-12-10-14(3)24-19(12)18(16-6-8-17(26-5)9-7-16)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3 |
InChI Key |
BDFAWNUQYQQUAN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OC)C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves the following steps:
Formation of the Dipyrromethene Core: The initial step involves the condensation of pyrrole derivatives with aldehydes to form the dipyrromethene core.
Introduction of Boron: The dipyrromethene core is then reacted with boron trifluoride etherate to introduce the boron atom, forming the BODIPY structure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different fluorescence properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with altered fluorescence properties, which can be used for specific applications in imaging and sensing.
Scientific Research Applications
2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has a wide range of scientific research applications:
Biological Imaging: The compound is used as a fluorescent probe for imaging biological samples, including cells and tissues, due to its high fluorescence quantum yield and photostability.
Chemical Sensing: It is employed in chemical sensors to detect various analytes, such as metal ions and organic molecules, through fluorescence changes.
Medical Diagnostics: The compound is used in diagnostic assays to detect biomarkers and pathogens, aiding in the diagnosis of diseases.
Industrial Applications: It is used in the development of fluorescent materials for industrial applications, including light-emitting diodes (LEDs) and solar cells.
Mechanism of Action
The mechanism of action of 2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves the following steps:
Fluorescence Emission: The compound absorbs light at a specific wavelength, leading to the excitation of electrons to a higher energy state. The excited electrons then return to the ground state, emitting light at a different wavelength (fluorescence).
Molecular Targets: The compound can bind to specific molecular targets, such as proteins and nucleic acids, through interactions with functional groups.
Pathways Involved: The fluorescence emission and binding interactions are influenced by the electronic structure of the compound and the surrounding environment.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene: Similar structure but lacks the 4-methoxyphenyl group.
2,2-Difluoro-4,6,10,12-tetramethyl-8-(4-pyridinyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene: Contains a pyridinyl group instead of the 4-methoxyphenyl group.
Uniqueness
The presence of the 4-methoxyphenyl group in 2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene enhances its fluorescence properties and binding interactions, making it more suitable for specific applications in imaging and sensing compared to its similar counterparts.
Biological Activity
The compound 2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
The compound's structure is characterized by a unique bicyclic framework with multiple substitutions that may influence its biological activity. The presence of difluoro and methoxy groups suggests potential interactions with biological targets, possibly enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24B2F2N3 |
| Molecular Weight | 396.25 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research has shown that the compound exhibits antimicrobial properties against a range of pathogens. In vitro studies revealed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This activity may be attributed to its ability to modulate neurotransmitter levels.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of boron-containing compounds, including derivatives of the target molecule. The results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial efficacy of various novel compounds, derivatives of the target molecule were tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated subjects compared to controls.
The biological activities of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The presence of boron may enhance binding to enzymes involved in cellular metabolism.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows for interactions that mitigate oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
